

Application Notes and Protocols: WM-1119 in Combination with Epigenetic Modifiers

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Compound of Interest

Compound Name: WM-1119

Cat. No.: B611812

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These application notes provide a comprehensive overview of the preclinical rationale and experimental strategies for utilizing the selective KAT6A inhibitor, **WM-1119**, in combination with other classes of epigenetic modifiers for cancer therapy.

Introduction to WM-1119 and Epigenetic Combination Therapy

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A.[1][2][3] KAT6A is a crucial epigenetic regulator, and its dysregulation has been implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[4][5] **WM-1119** exerts its anti-tumor effects by inducing cell cycle arrest and cellular senescence.[1][3]

The principle of epigenetic combination therapy is to target multiple nodes within the complex network of epigenetic regulation to achieve synergistic anti-cancer effects. By combining inhibitors that act on different components of the epigenetic machinery, it is possible to overcome resistance mechanisms, enhance therapeutic efficacy, and potentially reduce individual drug dosages to minimize toxicity. This document outlines the rationale and provides experimental frameworks for combining **WM-1119** with other key classes of epigenetic modifiers.

I. WM-1119 in Combination with Menin Inhibitors

Rationale for Combination:

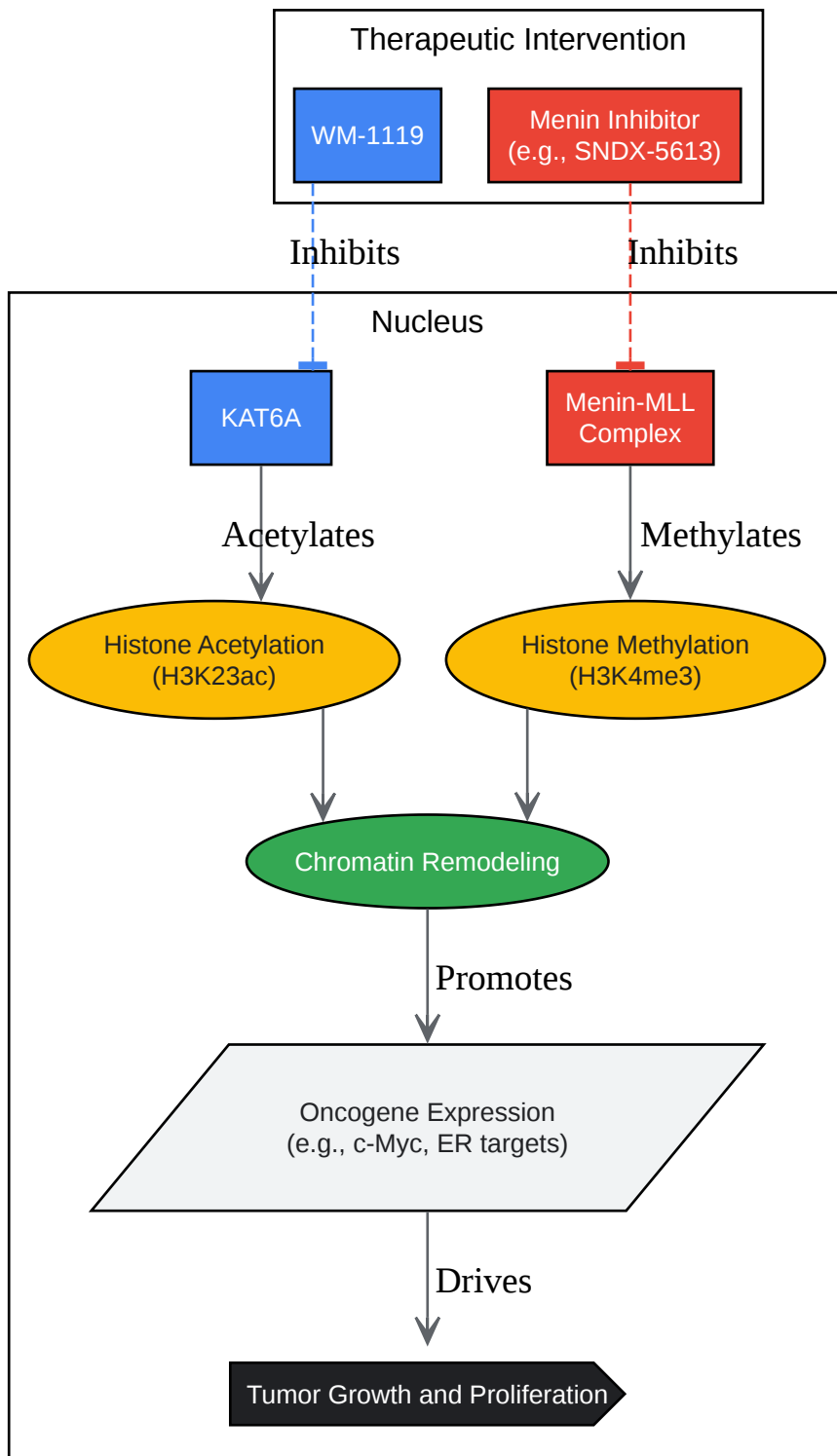
Recent preclinical studies have demonstrated a strong synergistic interaction between KAT6A/B inhibitors and Menin inhibitors in estrogen receptor-positive (ER+) breast cancer.^{[6][7]} Menin is a scaffold protein that plays a critical role in the function of the MLL1/KMT2A histone methyltransferase complex. Both KAT6A and the Menin-MLL complex are involved in regulating the expression of key oncogenic transcription factors. The combination of a KAT6A inhibitor (PF-9363, a close analog of **WM-1119**) and a Menin inhibitor (SNDX-5613) has been shown to cooperatively suppress the expression of ER-driven genes, leading to potent anti-proliferative effects in both endocrine-sensitive and resistant models.^[7]

Quantitative Data Summary:

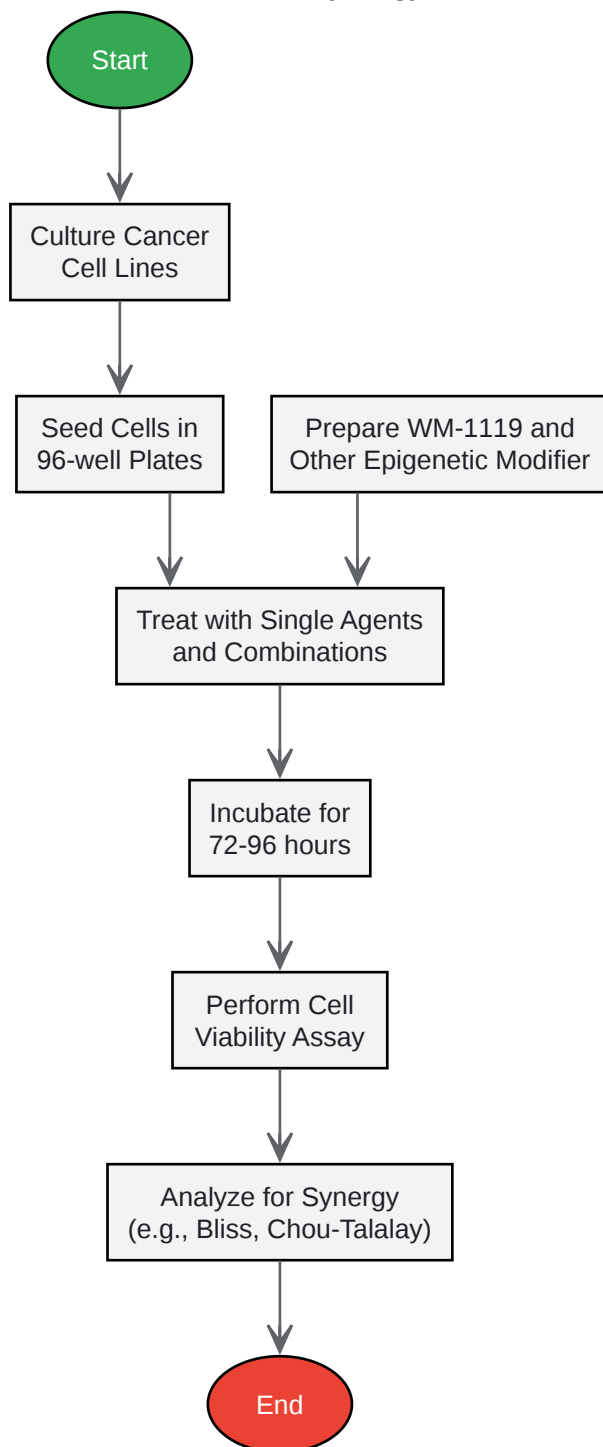
Cell Line	Drug Combination	Concentration Range	Synergy Score (Bliss)	Effect	Reference
T47D (ER+)	PF-9363 + SNDX-5613	10 nM - 10 μ M	>10	Synergistic anti-proliferative effect	^[7]
MCF7 (ER+)	PF-9363 + SNDX-5613	10 nM - 10 μ M	>10	Synergistic anti-proliferative effect	^[7]

Signaling Pathway Diagram:

Simplified Signaling Pathway of KAT6A and Menin Inhibition



Workflow for In Vitro Synergy Assessment

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